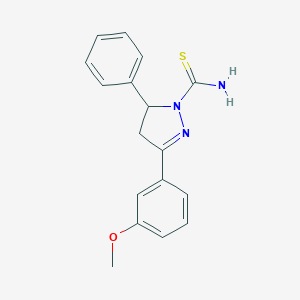![molecular formula C16H15N3O2S2 B276205 2-(allylsulfanyl)-3-amino-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276205.png)
2-(allylsulfanyl)-3-amino-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylsulfanyl)-3-amino-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is a thieno[3,2-d]pyrimidine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(allylsulfanyl)-3-amino-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. These enzymes play critical roles in cellular processes, including cell division and DNA replication. Inhibition of these enzymes may lead to the disruption of these processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylsulfanyl)-3-amino-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits various biochemical and physiological effects. This compound has been found to induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antiviral activity against several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(allylsulfanyl)-3-amino-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments has several advantages. This compound is readily available and can be synthesized in high yield and purity. Additionally, this compound exhibits various biological activities, making it a valuable tool for studying cellular processes and disease mechanisms. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For research include the development of novel derivatives of this compound with improved biological activities and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential in treating various diseases, including cancer, viral infections, and inflammatory disorders.
Métodos De Síntesis
The synthesis of 2-(allylsulfanyl)-3-amino-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been achieved through several methods, including the reaction of 3-amino-2-chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine with allylthiol in the presence of a base. This reaction leads to the formation of the desired compound in high yield and purity. Other methods of synthesis have also been reported, including the use of palladium catalysts and microwave irradiation.
Aplicaciones Científicas De Investigación
The thieno[3,2-d]pyrimidine derivatives have been extensively studied for their potential therapeutic applications. The 2-(allylsulfanyl)-3-amino-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral activities. This compound has been studied for its potential in treating various diseases, including cancer, viral infections, and inflammatory disorders.
Propiedades
Fórmula molecular |
C16H15N3O2S2 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
3-amino-6-(3-methoxyphenyl)-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15N3O2S2/c1-3-7-22-16-18-12-9-13(23-14(12)15(20)19(16)17)10-5-4-6-11(8-10)21-2/h3-6,8-9H,1,7,17H2,2H3 |
Clave InChI |
VSUNJOULGRAYIB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC=C)N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 3-(2-amino-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276132.png)
![ethyl 3-[2-(4-fluorophenyl)-2-oxoethyl]-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276133.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)
![ethyl 3-{2-[4-(aminosulfonyl)anilino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276135.png)



![4,6-dimethyl-2-[(5-methyl-2-furyl)methylene]thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276142.png)

![N-methyl-N'-[({5-[(3-methyl-6-oxo-5,6-dihydro-1(2H)-pyridazinyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea](/img/structure/B276144.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-6-methyl-1,4-dihydro-3(2H)-pyridazinone](/img/structure/B276145.png)
![N-[4-(aminosulfonyl)phenyl]-2-({4-ethyl-5-[(3-methyl-6-oxo-5,6-dihydro-1(2H)-pyridazinyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B276146.png)